3-methoxy-N-((1-(pyridin-3-ylsulfonyl)piperidin-4-yl)methyl)benzamide
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Overview
Description
3-Methoxy-N-((1-(pyridin-3-ylsulfonyl)piperidin-4-yl)methyl)benzamide is a complex organic compound characterized by its molecular structure, which includes a methoxy group, a pyridine ring, a sulfonyl group, and a piperidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-methoxy-N-((1-(pyridin-3-ylsulfonyl)piperidin-4-yl)methyl)benzamide typically involves multiple steps, starting with the preparation of the core benzamide structure. The process may include:
Formation of the Benzamide Core: This can be achieved by reacting a suitable benzene derivative with an amine under conditions that promote amide bond formation.
Introduction of the Methoxy Group: The methoxy group can be introduced through a nucleophilic substitution reaction involving a methoxy-containing reagent.
Attachment of the Piperidine Ring: The piperidine ring is often introduced through a reaction with a piperidine derivative, followed by further functionalization to incorporate the pyridine and sulfonyl groups.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using specialized equipment to ensure consistency and purity. The process may also include purification steps such as recrystallization or chromatography to obtain the final product in high yield and quality.
Chemical Reactions Analysis
Types of Reactions: 3-Methoxy-N-((1-(pyridin-3-ylsulfonyl)piperidin-4-yl)methyl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form derivatives with different functional groups.
Reduction: Reduction reactions can be used to modify the compound's structure, potentially altering its properties.
Substitution: Substitution reactions can introduce new functional groups or replace existing ones, leading to a variety of derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Various nucleophiles and electrophiles can be employed, depending on the desired substitution reaction.
Major Products Formed: The major products formed from these reactions can include oxidized derivatives, reduced forms, and various substituted analogs, each with unique chemical and physical properties.
Scientific Research Applications
Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its structural features make it a versatile intermediate in organic synthesis.
Biology: In biological research, 3-methoxy-N-((1-(pyridin-3-ylsulfonyl)piperidin-4-yl)methyl)benzamide may be studied for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: The compound's potential medicinal applications include its use as a lead compound in drug discovery. Its interactions with biological targets can be explored for therapeutic purposes, such as treating diseases or conditions.
Industry: In industry, this compound may be used in the development of new materials or chemical processes. Its unique properties can be harnessed for various applications, including catalysis and material science.
Mechanism of Action
The mechanism by which 3-methoxy-N-((1-(pyridin-3-ylsulfonyl)piperidin-4-yl)methyl)benzamide exerts its effects involves its interaction with specific molecular targets. These interactions can modulate biological pathways, leading to desired outcomes. The exact mechanism may vary depending on the context in which the compound is used.
Comparison with Similar Compounds
3-Methoxy-N-((1-(pyridin-2-ylsulfonyl)piperidin-4-yl)methyl)benzamide
3-Methoxy-N-((1-(pyridin-4-ylsulfonyl)piperidin-4-yl)methyl)benzamide
3-Methoxy-N-((1-(pyridin-3-ylsulfonyl)pyrrolidin-4-yl)methyl)benzamide
Uniqueness: 3-Methoxy-N-((1-(pyridin-3-ylsulfonyl)piperidin-4-yl)methyl)benzamide stands out due to its specific structural features, which may confer unique biological or chemical properties compared to similar compounds. Its distinct arrangement of functional groups can influence its reactivity and interactions with biological targets.
Properties
IUPAC Name |
3-methoxy-N-[(1-pyridin-3-ylsulfonylpiperidin-4-yl)methyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3O4S/c1-26-17-5-2-4-16(12-17)19(23)21-13-15-7-10-22(11-8-15)27(24,25)18-6-3-9-20-14-18/h2-6,9,12,14-15H,7-8,10-11,13H2,1H3,(H,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OROYCHXZXZOSFH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C(=O)NCC2CCN(CC2)S(=O)(=O)C3=CN=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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